molecular formula C7H5N3O2 B1583931 Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 21038-66-4

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer B1583931
CAS-Nummer: 21038-66-4
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: JQPYINKVAWEQDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It’s a yellow solid with a melting point of 328–330 °C .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O), and its 1H NMR (DMSO-d6) shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .


Chemical Reactions Analysis

The chemical reactions involving Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be quite complex. For instance, the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 can lead to the formation of pyrido[2,3-d]pyrimidin-5(7)-ones .


Physical And Chemical Properties Analysis

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a yellow solid with a melting point of 328–330 °C . Its IR spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O), and its 1H NMR (DMSO-d6) shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

  • Straightforward Synthesis : A method for the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, starting from 2-chloropyridine-3-carboxylic acid. This process involves esterification, nucleophilic aromatic substitution, amide formation, and ring closure, allowing for the synthesis with two identical or different groups attached to nitrogen (Jatczak et al., 2014).

  • Structural and Spectral Exploration : The synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported. Their structures were elucidated using spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, along with X-ray diffraction analysis. Computational methods were also used to analyze their electronic structures (Ashraf et al., 2019).

Biopharmaceutical Properties

  • ADME Properties : The structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones leads to significant variations in biopharmaceutical properties. This includes a broad range in solubility, permeability coefficients, and predicted human in vivo intrinsic clearance values, which are crucial for drug development (Jatczak et al., 2014).

Chemical and Biological Activity

  • Synthesis of Derivatives : Pyrido[3,2-d]pyrimidine-2,4-diones and their derivatives have been synthesized through efficient synthetic routes, which is important for exploring their chemical and biological activities (Mamouni et al., 2003).

  • Antimicrobial Investigations : The synthesis of 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidines, and their derivatives, has been reported. These compounds were further investigated for their antimicrobial properties, highlighting their potential in medicinal chemistry (Kumar et al., 2007).

  • Inhibitory Activity : Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been evaluated for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), which is significant for understanding their potential therapeutic applications (Edupuganti et al., 2014).

Green Chemistry Approaches

  • Sustainable Syntheses : Multicomponent approaches for the synthesis of pyrido[2,3-d]pyrimidines have been explored, aligning with the principles of green chemistry. This includes methods that are environmentally friendly and cost-effective (Chaudhary, 2021).

  • Solvent-Free Synthesis : A solvent-free, catalyst-free method for synthesizing pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, offering an environmentally friendly alternative with high yields (Mashkouri & Naimi-Jamal, 2009).

Eigenschaften

IUPAC Name

1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPYINKVAWEQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)NC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296896
Record name Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

21038-66-4
Record name 21038-66-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrido[2,3-d]pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A slurry of 2-aminonicotinic acid (10 g, 72.5 mmol), ammonium chloride (39 g, 725 mmol) and potassium cyanate (30 g, 362 mmol) in water (80 ml) was heated to 80° C. and maintained at this temperature with stirring for 30 minutes before being heated to 200° C. The mixture was stirred for 2 hours at this elevated temperature and then left to cool. Water (200 ml) was then added and the resultant mixture filtered. The solid was washed with hot water (100 ml) and then with cold water (2×100 ml) to give a yellow solid which corresponded to the title compound (11.79 g, 99%) in suitably clean form to be used without any further purification. m/z (LC-MSW, ESP):164 [M+H]+, R/T=2.11 mins.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Citations

For This Compound
115
Citations
Q Xie, Y Shen, Y Meng, J Liang, J Xu, S Liang… - European Journal of …, 2022 - Elsevier
The constitutive activation of ERK1/2 (RAF-MEK-ERK) signaling pathway has been widely observed in many types of tumors, and the blockade of ERK1/2 signaling pathway has been …
Number of citations: 3 www.sciencedirect.com
M Jatczak, K Muylaert, LM De Coen, J Keemink… - Bioorganic & Medicinal …, 2014 - Elsevier
A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic …
Number of citations: 11 www.sciencedirect.com
AM Hayallah, MK Abdel-Hamid - Der Pharm Chem, 2014 - academia.edu
Virtual screening against the active site of cyclooxygenase-2 (COX-2) enzyme identified 3-ethyl-5-methyl-7-phenylpyrido [2, 3-d] pyrimidine-2, 4 (1H, 3H)-dione (1) as a potential inhibitor…
Number of citations: 19 www.academia.edu
D Ramesh, D Sarkar, A Joji, M Singh… - Archiv der …, 2022 - Wiley Online Library
Pyrido[2,3‐d]pyrimidine‐2,4(1H,3H)‐diones were synthesized, for the first time, from indole chalcones and 6‐aminouracil, and their ability to inhibit leishmaniasis and tuberculosis (Tb) …
Number of citations: 5 onlinelibrary.wiley.com
J Trilleras, J Quiroga, J Cobo… - … Section C: Crystal …, 2009 - scripts.iucr.org
Molecules of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, C16H15N3O2, (I), are linked by paired C—H⋯O hydrogen bonds to form centrosymmetric R22(…
Number of citations: 5 scripts.iucr.org
DW Wang, Q Li, K Wen, I Ismail, DD Liu… - Journal of agricultural …, 2017 - ACS Publications
To search for new protoporphyrinogen oxidase (PPO, EC 1.3.3.4) inhibitors with improved bioactivity, a series of novel pyrido[2,3-d]pyrimidine-2,4-dione–benzoxazinone hybrids, 9–13, …
Number of citations: 45 pubs.acs.org
M Saoud, FB Benabdelouahab, FE Guemmout… - Chemistry of …, 2002 - Springer
A cheap and safe synthetic route to obtain 3-(1-carboxyalkyl)pyrido[2,3-d]pyrimidinediones (carboxyalkyl = -CHRCO 2 H; R = H; CH 2 ; CH 2 Ph; Ph; CH 2 (C 3 H 3 N 2 ); (CH 2 ) 2 CO 2 …
Number of citations: 3 link.springer.com
YA Azev, OS Ermakova, AM Gibor, VA Bakulev… - Russian Journal of …, 2015 - Springer
6-Amino-1,3-dimethyluracil reacted with aliphatic aldehydes on heating in formic acid to give mixtures of 1,3,7,9-tetramethylpyrido[2,3-d: 6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-…
Number of citations: 1 link.springer.com
M Sivanandhan, A Parasuraman - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
Pyridopyrimidine are heterocyclic molecules enclosing fused pyridine and pyrimidine rings. Owing to its fascinating core structure and pharmacological applications a series of 7-([1,1′-…
Number of citations: 2 www.tandfonline.com
Y Shen, Q Xie, Y Wang, J Liang, C Jiang, X Liu… - Bioorganic …, 2023 - Elsevier
Osteosarcoma is a common primary malignant bone tumor in adolescents. Wnt/β-catenin has been proved to play a pro-oncogenic role and was overactivated in osteosarcoma. …
Number of citations: 3 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.